molecular formula C17H30N2O4 B13751435 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione CAS No. 60012-88-6

3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Cat. No.: B13751435
CAS No.: 60012-88-6
M. Wt: 326.4 g/mol
InChI Key: ZGFKGZJYOYPZLW-UHFFFAOYSA-N
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Description

3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spiro structure, which is known for its unique three-dimensional configuration that can impart specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of diethylamino groups. Common synthetic routes may include:

    Step 1: Formation of the spiro ring system through a cyclization reaction.

    Step 2: Introduction of diethylamino groups via nucleophilic substitution reactions.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the volume of reactants and products.

    Continuous flow processes: To improve efficiency and consistency.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different products.

    Reduction: Reduction reactions may alter the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino groups or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exerts its effects can involve:

    Molecular Targets: Such as enzymes, receptors, or other proteins.

    Pathways: The compound may interact with specific biochemical pathways, altering their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • 3,8-Bis((dimethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
  • 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione

Uniqueness

The unique spiro structure and the presence of diethylamino groups distinguish this compound from other similar compounds. These features can impart specific chemical reactivity and physical properties, making it valuable for various applications.

Properties

CAS No.

60012-88-6

Molecular Formula

C17H30N2O4

Molecular Weight

326.4 g/mol

IUPAC Name

3,8-bis(diethylaminomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C17H30N2O4/c1-5-18(6-2)11-13-9-17(15(20)22-13)10-14(23-16(17)21)12-19(7-3)8-4/h13-14H,5-12H2,1-4H3

InChI Key

ZGFKGZJYOYPZLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1CC2(CC(OC2=O)CN(CC)CC)C(=O)O1

Origin of Product

United States

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